molecular formula C6H4FNO3 B1450589 5-Fluoro-6-hydroxypicolinic acid CAS No. 1189757-55-8

5-Fluoro-6-hydroxypicolinic acid

Cat. No. B1450589
M. Wt: 157.1 g/mol
InChI Key: KHTTWFGNUPHEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-6-hydroxypicolinic acid is a chemical compound with the molecular formula C6H4FNO3 . It is used for research and development purposes . It is also a building block of Favipiravir, which is used for the treatment of advanced Ebola virus infection .


Molecular Structure Analysis

The 5-Fluoro-6-hydroxypicolinic acid molecule contains a total of 15 bonds . There are 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, and 1 carboxylic acid .

Scientific Research Applications

Cobalt(II) Complexes and Conformation Analysis

Research on the conformation analysis of ligands in solid state, specifically focusing on cobalt(II) complexes with hydroxyl derivatives of pyridinecarboxylic acids, reveals significant insights into the structural properties and chelation behaviors of these compounds. Cobalt(II) complexes of 6-hydroxypicolinic acid have been synthesized, and their structures have been determined through X-ray crystal structure analysis. These studies highlight the N,O-chelating mode of 6-hydroxypicolinic acid and provide a foundation for understanding the structural and electronic properties of such complexes (Kukovec et al., 2008).

Chelation Behavior and Proton-Related Phenomena

A comparative study utilizing density functional theory explored the kinetics and thermodynamics of proton-related reactions of hydroxypicolinic acids, including 5-hydroxypicolinate. This research establishes the preference of 5-hydroxypicolinate for complexation with copper(II), suggesting a significant stability and kinetic preference for certain isomers of these complexes. The findings contribute to a deeper understanding of the substituent effect on the chelation behavior and proton-related phenomena of hydroxypicolinic compounds, offering insights into their potential applications in chemical and pharmaceutical sciences (Yasarawan et al., 2016).

Biochemical and Genetic Foundation of Microbial Catabolism

Investigations into the microbial degradation of 5-hydroxypicolinic acid by Alcaligenes faecalis JQ135 have identified HpaM, a novel monocomponent FAD-dependent monooxygenase. This enzyme catalyzes the 2-decarboxylative hydroxylation of 5-hydroxypicolinic acid, leading to the production of 2,5-dihydroxypyridine. This study not only uncovers the biochemical and genetic underpinnings of 5-hydroxypicolinic acid degradation but also highlights the potential of HpaM in biotechnological applications for transforming pyridine derivatives, offering a novel pathway for the microbial degradation and transformation of such compounds (Qiu et al., 2017).

Novel Syntheses and Applications in Herbicide Development

Research into the synthesis of novel fluoropicolinate herbicides demonstrates the utility of cascade cyclization reactions for creating 4-amino-5-fluoropicolinates. This methodological advancement allows for the production of picolinic acids with previously inaccessible substituents at the 6-position, revealing new pathways for the development of potential herbicides. The elaboration of these compounds underscores the versatility of 5-fluoro-6-hydroxypicolinic acid derivatives in agricultural sciences, particularly in the synthesis of novel compounds with herbicidal properties (Johnson et al., 2015).

Safety And Hazards

When handling 5-Fluoro-6-hydroxypicolinic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The use of fluorinated compounds, including 5-Fluoro-6-hydroxypicolinic acid, in the field of medicine is a topic of ongoing research . For instance, a magnetic adsorbent covalently tethered with 5-hydroxypicolinic acid has been developed for the recovery of cobalt from electronic wastes . This highlights the potential of 5-Fluoro-6-hydroxypicolinic acid in various applications, opening up new directions for future research.

properties

IUPAC Name

5-fluoro-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTTWFGNUPHEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-6-hydroxypicolinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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